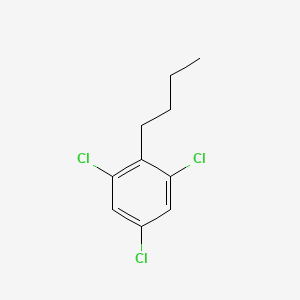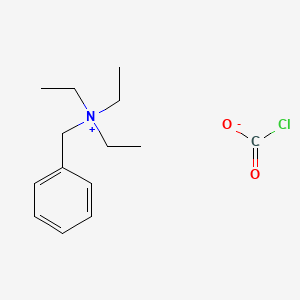
N-Benzyl-N,N-diethylethanaminium carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-diethylethanaminium carbonochloridate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to two ethyl groups and an ethanaminium group. The carbonochloridate moiety adds to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-diethylethanaminium carbonochloridate typically involves the reaction of benzyl chloride with diethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N}(\text{C}_2\text{H}_5\text{)}_2 + \text{HCl} ]
The resulting N-Benzyl-N,N-diethylethanaminium chloride can then be treated with phosgene to obtain the carbonochloridate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,N-diethylethanaminium carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under suitable conditions.
Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Hydroxide ions, water, or alcohols under mild conditions.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or other reducing agents.
Major Products
Substitution: Alcohols, ethers, or other substituted derivatives.
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Secondary amines, reduced quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
N-Benzyl-N,N-diethylethanaminium carbonochloridate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized as a surfactant, emulsifier, and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,N-diethylethanaminium carbonochloridate involves its ability to act as a phase transfer catalyst. The quaternary ammonium group facilitates the transfer of reactants between aqueous and organic phases, enhancing the rate of reaction. The carbonochloridate group can undergo nucleophilic substitution, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N,N-diethylethanaminium iodide: Similar structure but with an iodide counterion.
N-Benzyl-N,N-dimethylethylenediamine: Contains a dimethylamino group instead of diethylamino.
N-Benzyl-N-methylethanolamine: Contains a hydroxyl group instead of the carbonochloridate group.
Uniqueness
N-Benzyl-N,N-diethylethanaminium carbonochloridate is unique due to the presence of the carbonochloridate group, which imparts distinct reactivity and versatility in chemical reactions. This makes it particularly useful as a phase transfer catalyst and in the synthesis of specialized compounds.
Propiedades
Número CAS |
106542-73-8 |
|---|---|
Fórmula molecular |
C14H22ClNO2 |
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
benzyl(triethyl)azanium;carbonochloridate |
InChI |
InChI=1S/C13H22N.CHClO2/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3)4/h7-11H,4-6,12H2,1-3H3;(H,3,4)/q+1;/p-1 |
Clave InChI |
KMZOZPWMGVYASZ-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CC1=CC=CC=C1.C(=O)([O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


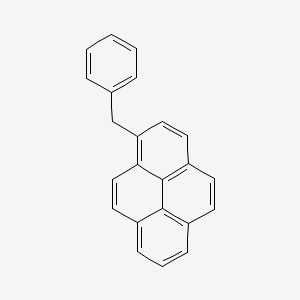

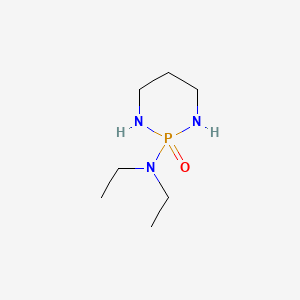


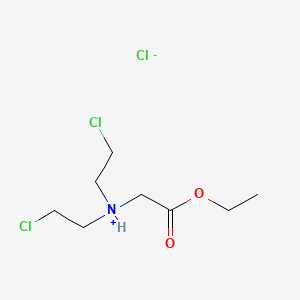
![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)

![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
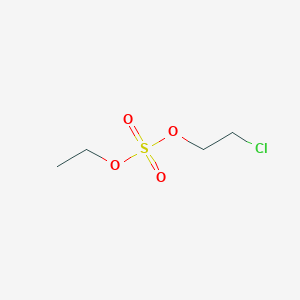
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)
